molecular formula C10H19Cl2N5 B13316538 3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride

3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride

Cat. No.: B13316538
M. Wt: 280.19 g/mol
InChI Key: WYVPMVJKMKULNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride (CAS: 1803583-50-7) is a bicyclic heteroaromatic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethyl group at position 3 and an azetidine (4-membered nitrogen-containing ring) at position 7. The dihydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Properties

Molecular Formula

C10H19Cl2N5

Molecular Weight

280.19 g/mol

IUPAC Name

7-(azetidin-3-yl)-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C10H17N5.2ClH/c1-2-9-12-13-10-7-14(3-4-15(9)10)8-5-11-6-8;;/h8,11H,2-7H2,1H3;2*1H

InChI Key

WYVPMVJKMKULNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1CCN(C2)C3CNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrazine-mediated Cyclization

A common approach to synthesize the triazolopyrazine ring system involves the reaction of a chloropyrazine derivative with hydrazine hydrate under controlled pH conditions to promote cyclization and ring closure. This step typically uses ethanol as solvent and maintains pH around 6 to optimize yield and purity.

Step Reagents & Conditions Outcome
1 Ethanol, hydrazine hydrate, dropwise 2-chloropyrazine Formation of intermediate hydrazinopyrazine
2 pH adjustment to ~6, impurity removal Pure cyclized triazolopyrazine intermediate

This method is supported by patent literature describing similar triazolopyrazine syntheses, ensuring availability of the core structure for further functionalization.

Coupling with Azetidine

The azetidine moiety is introduced typically via nucleophilic substitution or coupling reactions. The azetidine nitrogen attacks an electrophilic center on the triazolopyrazine intermediate, often at the 7-position, to form the desired linkage.

Coupling Method Reagents & Conditions Notes
Nucleophilic substitution Azetidine, base (e.g., DIPEA), solvent (e.g., ethanol or DMF) Mild heating to promote substitution
Peptide coupling analog Use of coupling agents (e.g., HCTU, HOBt) with azetidine derivatives For amide or carbamate linkages if applicable

Literature on related compounds shows that peptide coupling reagents such as HCTU and HOBt are effective for coupling benzaldehyde intermediates with nitrogen heterocycles, which can be adapted for azetidine coupling.

Formation of the Dihydrochloride Salt

After the synthesis of the free base compound, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol). This step improves the compound’s stability, solubility, and suitability for pharmaceutical applications.

Salt Formation Step Reagents & Conditions Outcome
Acidification HCl gas or ethanolic HCl solution Formation of dihydrochloride salt
Isolation Cooling, filtration, washing Pure crystalline salt
Drying Ambient or vacuum drying Stable dihydrochloride salt

Crystallization and Polymorph Control

Crystallization from polar protic solvents such as ethanol, methanol, or their mixtures is critical to obtain pure and well-defined crystalline forms of the dihydrochloride salt. Control of crystallization conditions (temperature, solvent, time) allows isolation of polymorphs with distinct physicochemical properties, which influence bioavailability and stability.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Key Notes
1 Cyclization 2-chloropyrazine, hydrazine hydrate, EtOH, pH ~6 Formation of triazolopyrazine core
2 Ethyl group introduction Alkyl halide (ethyl bromide), base Alkylation or use of ethyl-substituted precursor
3 Azetidine coupling Azetidine, base or coupling agents (HCTU, HOBt), solvent Nucleophilic substitution or peptide coupling analog
4 Salt formation HCl in ethanol Formation of dihydrochloride salt
5 Crystallization & purification Polar protic solvents (ethanol, methanol), controlled temp/time Isolation of pure crystalline salt

Research Findings and Analytical Data

  • X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) are commonly used to characterize crystalline forms of related heterocyclic hydrochloride salts, confirming purity and polymorph identity.
  • Solid-state NMR and Raman spectroscopy provide additional confirmation of structural integrity.
  • The dihydrochloride salt form exhibits improved solubility and stability compared to the free base.
  • Reaction conditions such as pH, solvent choice, and temperature critically affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrazine or azetidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern, under appropriate reaction conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted triazolopyrazine or azetidine derivatives.

Scientific Research Applications

3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, through in vitro and in vivo studies.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Biological Activity/Use Key Reference
Target Compound 3-ethyl, 7-azetidine ~C₉H₁₆N₅·2HCl ~302.64* Under investigation (safety data noted)
Sitagliptin (DPP-4 inhibitor) 3-trifluoromethyl, 7-butanone chain C₁₆H₁₅F₆N₅O 407.31 Antidiabetic (DPP-4 inhibition)
7-Methyl-3-aminomethyl derivative 3-methylaminomethyl, 7-methyl C₈H₁₄Cl₂N₅O 255.10 Not specified (structural studies)
8-Methyl-3-isopropyl derivative 3-isopropyl, 8-methyl C₁₀H₁₇ClN₆ 256.73 Medicinal chemistry applications
3-Ethyl-6-carbohydrazide analog 3-ethyl, 6-carbohydrazide C₉H₁₅N₅O 209.25 Synthetic intermediate

*Estimated based on trihydrochloride analogs in .

Key Differences and Implications

Substituent Effects on Bioactivity: Sitagliptin contains a trifluoromethyl group (position 3) and a butanone side chain (position 7), which are critical for DPP-4 inhibition and oral bioavailability . In contrast, the target compound’s ethyl and azetidine groups may alter binding affinity and metabolic stability due to differences in steric bulk and hydrophobicity.

Safety Profiles :

  • The target compound’s dihydrochloride form necessitates strict handling protocols to mitigate risks of flammability, toxicity, and environmental harm . Sitagliptin, while also requiring controlled use, has well-established clinical safety data .

Synthetic Accessibility :

  • highlights methods for synthesizing diverse [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, suggesting that the target compound’s ethyl and azetidine substituents could be introduced via analogous routes using ethylating agents and azetidine precursors .

Pharmacokinetic Considerations

  • Azetidine vs. Butanone: The azetidine’s compact, rigid structure may improve metabolic stability over Sitagliptin’s flexible butanone chain, though this requires empirical validation .

Biological Activity

3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈Cl₂N₅
  • Molecular Weight : 243.74 g/mol
  • CAS Number : 1699236-50-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and as an inhibitor of specific enzymes involved in inflammatory processes.

Antitumor Activity

Research has indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar triazolo derivatives can inhibit the growth of various cancer cell lines. A notable study conducted by the National Cancer Institute assessed the antitumor activity of various compounds on 60 different cancer cell lines. The results demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines .

The proposed mechanism for the antitumor activity of triazole derivatives includes:

  • Inhibition of Cell Proliferation : Compounds similar to 3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine have been shown to induce apoptosis in cancer cells.
  • Impact on Enzymatic Activity : Some studies suggest that these compounds may act as phosphodiesterase inhibitors (PDE inhibitors), which play a crucial role in regulating cellular signaling pathways related to inflammation and tumor growth .

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyCompound TestedCell LinesKey Findings
National Cancer InstituteTriazole Derivatives60 Cancer Cell LinesSignificant inhibition of tumor cell proliferation; promising candidates for further development
In vitro StudiesPDE InhibitorsVarious Inflammatory ModelsReduction in inflammatory responses; potential for treating respiratory diseases

Case Studies

  • Case Study 1 : A study evaluated the effects of a triazole derivative on MDA-MB-468 breast cancer cells. The compound showed enhanced antitumor activity compared to other derivatives by inducing higher levels of apoptosis.
  • Case Study 2 : In a model of asthma, a related compound demonstrated efficacy in reducing airway hyperreactivity through PDE inhibition mechanisms. This suggests a dual role for triazole derivatives in both oncology and respiratory conditions .

Q & A

Q. What synthetic routes are commonly employed for 3-{3-ethyl-triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride?

The compound is synthesized via multi-step heterocyclic chemistry. A representative method involves:

  • Condensation of acid derivatives with carbonyldiimidazole (CDI) to activate intermediates, followed by refluxing with hydrazinopyrazinones for 24 hours .
  • Post-synthesis purification via recrystallization from dimethylformamide (DMFA) and isopropanol mixtures to achieve high purity .
  • Chlorination or hydrazinolysis steps may be incorporated for functionalization, requiring precise control of stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Physicochemical analysis : Use NMR (¹H/¹³C), IR, and mass spectrometry to verify molecular structure .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N content) against theoretical values .

Advanced Research Questions

Q. How can conflicting solubility or stability data in different solvents be resolved?

  • Solubility profiling : Test in polar (DMF, DMSO) vs. non-polar solvents (toluene) under controlled pH and temperature .
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and correlate with solvent interactions .

Q. What strategies optimize reaction yields for derivatives with varying substituents?

  • Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (CuI vs. Pd/C) to identify optimal conditions .
  • Mechanistic studies : Use DFT calculations to predict regioselectivity in cyclization steps, minimizing byproduct formation .

Q. How do halogen substituents (e.g., Cl, F) influence biological activity in analogs?

  • SAR studies : Compare IC₅₀ values of halogenated vs. non-halogenated derivatives in enzyme inhibition assays (e.g., kinase targets) .
  • Computational docking : Map halogen-bonding interactions with target proteins (e.g., using AutoDock Vina) to explain enhanced binding affinity .

Methodological & Data Analysis Questions

Q. What in silico tools predict the pharmacokinetic profile of this compound?

  • SwissADME : Input SMILES to calculate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness (Lipinski’s Rule of Five) .
  • ADMETlab 2.0 : Simulate absorption (Caco-2 permeability) and toxicity (hERG inhibition) to prioritize analogs for in vivo testing .

Q. How should researchers address discrepancies in biological activity across assay platforms?

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line, passage number, incubation time) .
  • Meta-analysis : Compare dose-response curves from orthogonal assays (e.g., fluorescence-based vs. radiometric) to identify platform-specific biases .

Synthesis Challenges & Solutions

Q. Why do some synthetic routes produce low yields of the azetidine ring system?

  • Steric hindrance : Use bulky protecting groups (e.g., Boc) during cyclization to prevent side reactions .
  • Catalyst optimization : Screen Pd₂(dba)₃/Xantphos systems for improved ring-closing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.